tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18147663
InChI: InChI=1S/C13H15ClF3NO2/c1-12(2,3)20-11(19)18-10-6-9(13(15,16)17)5-4-8(10)7-14/h4-6H,7H2,1-3H3,(H,18,19)
SMILES:
Molecular Formula: C13H15ClF3NO2
Molecular Weight: 309.71 g/mol

tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate

CAS No.:

Cat. No.: VC18147663

Molecular Formula: C13H15ClF3NO2

Molecular Weight: 309.71 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate -

Specification

Molecular Formula C13H15ClF3NO2
Molecular Weight 309.71 g/mol
IUPAC Name tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate
Standard InChI InChI=1S/C13H15ClF3NO2/c1-12(2,3)20-11(19)18-10-6-9(13(15,16)17)5-4-8(10)7-14/h4-6H,7H2,1-3H3,(H,18,19)
Standard InChI Key WVFFWJMYJRQCHA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)CCl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a phenyl ring with two substituents: a chloromethyl group at the ortho position (C2) and a trifluoromethyl group at the para position (C5). The tert-butyl carbamate group (-OC(=O)N(H)-) is attached to the aromatic ring, providing steric bulk and influencing the compound’s solubility and stability.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₅ClF₃NO₂
Molecular Weight309.71 g/mol
IUPAC Nametert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate
SMILESCC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)CCl
InChIKeyWVFFWJMYJRQCHA-UHFFFAOYSA-N
CAS NumberNot explicitly reported in sources-

The absence of a CAS number in available literature suggests this compound may be a novel or less-documented derivative compared to its structural isomer, tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate (CAS 1235440-72-8) .

Synthesis and Reaction Chemistry

Synthetic Route

The primary synthesis involves a two-step protocol:

  • Preparation of 2-(Chloromethyl)-5-(trifluoromethyl)aniline: The amine precursor is synthesized via nitration, reduction, and chloromethylation of a substituted benzene derivative.

  • Carbamate Formation: Reaction of the aniline with tert-butyl chloroformate (Boc₂O) in the presence of a base, typically triethylamine, under cooled conditions (0–5°C) to minimize side reactions.

Table 2: Optimized Reaction Conditions

ParameterDetail
Reagents2-(Chloromethyl)-5-(trifluoromethyl)aniline, tert-butyl chloroformate, triethylamine
SolventDichloromethane or tetrahydrofuran
Temperature0–5°C
Reaction Time4–6 hours
Yield70–85% (estimated from analogous reactions)

The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. Low temperatures suppress hydrolysis of the chloromethyl group.

Reactivity Profile

  • Chloromethyl Group: Susceptible to nucleophilic substitution (Sₙ2), enabling alkylation reactions with amines, thiols, or alcohols.

  • Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, making the compound attractive in drug design.

  • Carbamate Linkage: Stable under basic conditions but cleavable via acidolysis (e.g., HCl in dioxane), facilitating deprotection in multi-step syntheses .

Applications in Medicinal Chemistry

Biological Activity

While direct biological data for this specific compound are lacking, structural analogs demonstrate:

  • Antimicrobial Effects: Carbamate derivatives with halogenated aryl groups inhibit bacterial efflux pumps.

  • Kinase Inhibition: Trifluoromethyl-substituted aromatics often target ATP-binding sites in kinases, suggesting potential anticancer applications.

  • Prodrug Potential: The carbamate group can serve as a prodrug moiety, hydrolyzing in vivo to release active amines .

Role in Drug Discovery

The compound’s dual functionality (chloromethyl for derivatization; trifluoromethyl for bioactivity) positions it as a valuable intermediate. For example:

  • Library Synthesis: Used to generate diverse analogs via reactions at the chloromethyl site.

  • PET Tracer Development: Fluorine-18 labeled analogs could exploit the trifluoromethyl group for imaging applications .

CodeHazard Statement
H302Harmful if swallowed
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

Comparative Analysis with Structural Isomers

The ortho chloromethyl isomer (target compound) exhibits distinct reactivity compared to the meta isomer (CAS 1235440-72-8) :

Table 4: Isomer Comparison

Propertyortho-Isomermeta-Isomer (CAS 1235440-72-8)
Chloromethyl PositionC2C3
Synthetic AccessibilityMore sterically hinderedEasier functionalization at C3
Biological RelevanceHigher predicted membrane permeabilityBroader literature on analogs

The ortho isomer’s steric hindrance may limit its use in certain coupling reactions but could enhance selectivity in target binding.

Future Directions and Research Opportunities

  • Biological Screening: Prioritize in vitro assays against bacterial strains and cancer cell lines.

  • Derivatization Studies: Explore Suzuki-Miyaura coupling at the chloromethyl site to introduce biaryl motifs.

  • Computational Modeling: Predict binding affinities to kinases (e.g., EGFR, VEGFR) using molecular docking.

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